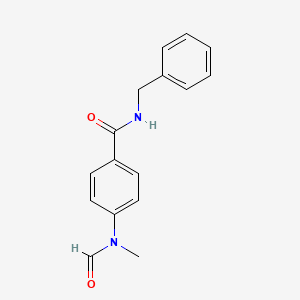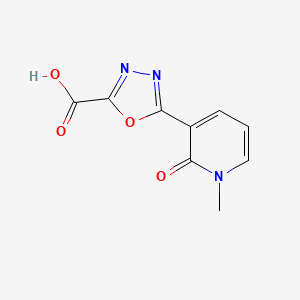
5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by the presence of a pyridine ring fused with an oxadiazole ring, making it a versatile molecule for chemical modifications and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid hydrazide with carbon disulfide, followed by oxidation to form the oxadiazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the rings.
Wissenschaftliche Forschungsanwendungen
5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Wirkmechanismus
The mechanism of action of 5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Shares the pyridine ring but lacks the oxadiazole ring.
1-Methyl-1H-benzimidazol-5-ylboronic acid: Contains a benzimidazole ring instead of the oxadiazole ring.
3-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)propanoic acid: Similar pyridine ring but different substituents.
Uniqueness
The uniqueness of 5-(1-Methyl-2-oxo-1,2-dihydropyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid lies in its fused ring structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
1105195-96-7 |
|---|---|
Molekularformel |
C9H7N3O4 |
Molekulargewicht |
221.17 g/mol |
IUPAC-Name |
5-(1-methyl-2-oxopyridin-3-yl)-1,3,4-oxadiazole-2-carboxylic acid |
InChI |
InChI=1S/C9H7N3O4/c1-12-4-2-3-5(8(12)13)6-10-11-7(16-6)9(14)15/h2-4H,1H3,(H,14,15) |
InChI-Schlüssel |
BWJAWRIRKPLWRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC=C(C1=O)C2=NN=C(O2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)


![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)
![10-([1,1'-Biphenyl]-4-yl)-10H-phenoxazine](/img/structure/B14122753.png)

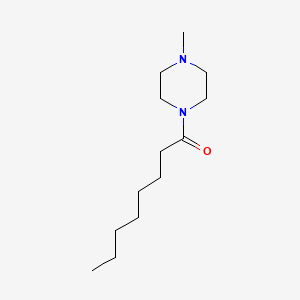
![3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14122772.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14122774.png)
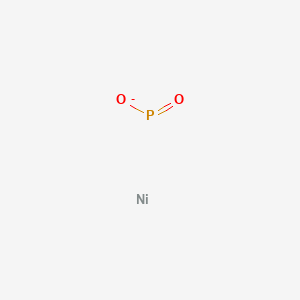

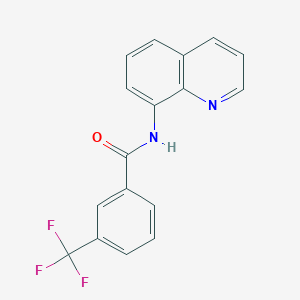
![4-Phenyl-5,6-dihydrobenzo[h]quinoline](/img/structure/B14122799.png)
